molecular formula C5H10N2OS B13306059 N'-hydroxythiolane-2-carboximidamide

N'-hydroxythiolane-2-carboximidamide

Katalognummer: B13306059
Molekulargewicht: 146.21 g/mol
InChI-Schlüssel: PHXRIHFOWYXQPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxythiolane-2-carboximidamide is a chemical compound with the molecular formula C₅H₁₀N₂OS It is known for its unique structure, which includes a thiolane ring and a carboximidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxythiolane-2-carboximidamide typically involves the reaction of thiolane-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxythiolane-2-carboximidamide may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxythiolane-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiolane derivatives.

Wissenschaftliche Forschungsanwendungen

N’-hydroxythiolane-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-hydroxythiolane-2-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carboximidamide: Known for its inhibitory effects on neuronal nitric oxide synthase.

    Piperine-carboximidamide hybrids: Studied for their antiproliferative activity against cancer cells.

Uniqueness

N’-hydroxythiolane-2-carboximidamide stands out due to its unique thiolane ring structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C5H10N2OS

Molekulargewicht

146.21 g/mol

IUPAC-Name

N'-hydroxythiolane-2-carboximidamide

InChI

InChI=1S/C5H10N2OS/c6-5(7-8)4-2-1-3-9-4/h4,8H,1-3H2,(H2,6,7)

InChI-Schlüssel

PHXRIHFOWYXQPF-UHFFFAOYSA-N

Isomerische SMILES

C1CC(SC1)/C(=N/O)/N

Kanonische SMILES

C1CC(SC1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.